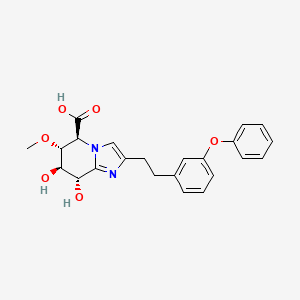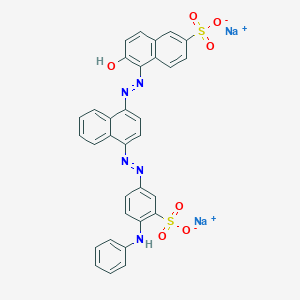
Fructose-phenylalanine-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructose-phenylalanine-13C6 is a compound where the carbon atoms in the phenylalanine moiety are labeled with the carbon-13 isotope. This labeling is used primarily for tracing and quantification in scientific research. The compound combines the properties of fructose, a simple sugar, and phenylalanine, an essential amino acid, making it a valuable tool in various biochemical and pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fructose-phenylalanine-13C6 involves the incorporation of carbon-13 labeled phenylalanine into a fructose molecule. The process typically starts with the preparation of carbon-13 labeled phenylalanine, which is then chemically bonded to a fructose molecule through a series of reactions. These reactions often involve the use of protecting groups to ensure the selective reaction of functional groups and may require catalysts to facilitate the bonding process .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis of carbon-13 labeled phenylalanine, followed by its conjugation with fructose under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions: Fructose-phenylalanine-13C6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in the fructose moiety to alcohols.
Substitution: The phenylalanine moiety can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or chlorine in the presence of a catalyst
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
Fructose-phenylalanine-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fructose and phenylalanine metabolism.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic disorders.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs containing phenylalanine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products .
Mecanismo De Acción
The mechanism of action of Fructose-phenylalanine-13C6 involves its incorporation into metabolic pathways where fructose and phenylalanine are naturally processed. The carbon-13 labeling allows researchers to trace the compound’s journey through these pathways, providing insights into the molecular targets and interactions involved. This can include the study of enzyme activities, transport mechanisms, and metabolic fluxes .
Comparación Con Compuestos Similares
Fructose-13C6: A compound where the fructose moiety is labeled with carbon-13, used for similar tracing studies.
Phenylalanine-13C6: A compound where the phenylalanine moiety is labeled with carbon-13, used in protein synthesis and metabolic studies
Uniqueness: Fructose-phenylalanine-13C6 is unique in that it combines the properties of both fructose and phenylalanine, allowing for the simultaneous study of carbohydrate and amino acid metabolism. This dual labeling provides a more comprehensive understanding of metabolic processes compared to compounds labeled with carbon-13 in only one moiety .
Propiedades
Fórmula molecular |
C15H21NO7 |
|---|---|
Peso molecular |
333.29 g/mol |
Nombre IUPAC |
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl] (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C15H21NO7/c16-10(6-9-4-2-1-3-5-9)15(22)23-8-12(19)14(21)13(20)11(18)7-17/h1-5,10-11,13-14,17-18,20-21H,6-8,16H2/t10-,11+,13+,14+/m0/s1/i7+1,8+1,11+1,12+1,13+1,14+1 |
Clave InChI |
FDZFZPTVUGVYOJ-IZJIREARSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)OCC(=O)C(C(C(CO)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)







![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)


![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
